molecular formula C16H17NO3 B2747594 (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide CAS No. 1799272-24-4

(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide

Cat. No.: B2747594
CAS No.: 1799272-24-4
M. Wt: 271.316
InChI Key: AFZHJFCLIYVCFK-MDZDMXLPSA-N
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Description

(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide is an organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the furan-2-yl-methoxyethyl intermediate: This step involves the reaction of furan-2-carbaldehyde with methoxyethylamine under acidic conditions to form the intermediate.

    Coupling with phenylprop-2-enamide: The intermediate is then coupled with phenylprop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form the corresponding saturated amide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The furan ring and phenylprop-2-enamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(Furan-2-yl)-2-(methoxyimino)acetic acid amine: Shares the furan and methoxy groups but differs in the acetic acid amine structure.

    2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]benzoic acid: Contains a furan ring and a benzoic acid moiety, differing in the hydrazinyl linkage.

Uniqueness

(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-15(14-8-5-11-20-14)12-17-16(18)10-9-13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHJFCLIYVCFK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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